S,S-Dimethyl sulfoximine

Drug Discovery Physicochemical Profiling Bioisosterism

Lead series sulfones often exhibit poor aqueous solubility and hERG liability, stalling medicinal chemistry programs. S,S-Dimethyl sulfoximine is the prototypical NH-sulfoximine building block that directly addresses these pain points as a validated sulfone bioisostere. • Enables matched molecular pair replacement of sulfones: improves solubility while reducing hERG risk, with maintained target potency demonstrated in GPR119 agonist and ATR kinase inhibitor programs. • Serves as the essential precursor for constructing N-alkyl and S-alkyl sulfoximine building block libraries via established protocols validated at >10 g scale. • Functions as the key starting material for enantioenriched dialkyl sulfoximine chiral ligands (up to 70% ee) for asymmetric synthesis applications.

Molecular Formula C2H7NOS
Molecular Weight 93.15 g/mol
CAS No. 1520-31-6
Cat. No. B075141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS,S-Dimethyl sulfoximine
CAS1520-31-6
SynonymsS,S-dimethyl sulfoximine
Molecular FormulaC2H7NOS
Molecular Weight93.15 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C
InChIInChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3
InChIKeyDTGSFFWQUULHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S,S-Dimethyl Sulfoximine (CAS 1520-31-6): A Versatile Sulfoximine Precursor and Sulfone Bioisostere for Pharmaceutical R&D


S,S-Dimethyl sulfoximine (CAS 1520-31-6) is an organosulfur compound with the molecular formula C2H7NOS, characterized by a sulfur-nitrogen double bond and a molecular weight of 93.15 g/mol [1]. It serves as the prototypical NH-sulfoximine building block and a key precursor for synthesizing structurally diverse sulfoximine derivatives [2]. The sulfoximine moiety is isoelectronic with the sulfone group but introduces an additional vector at nitrogen, enabling hydrogen-bond donor/acceptor capability (one H-bond donor, two H-bond acceptors) [3][4]. This functional group has been increasingly adopted in medicinal chemistry as a bioisosteric replacement for sulfones and sulfonamides, with several sulfoximine-containing compounds advancing to clinical candidates including the pan-CDK inhibitor roniciclib, the P-TEFb inhibitor BAY 1143572, and the ATR inhibitor AZD6738 [5].

Why S,S-Dimethyl Sulfoximine Cannot Be Replaced by Generic Sulfones or Sulfoxides


S,S-Dimethyl sulfoximine cannot be interchanged with structurally related analogs such as dimethyl sulfoxide (DMSO, sulfoxide) or dimethyl sulfone (MSM, sulfone) due to fundamental differences in physicochemical properties and synthetic utility. The sulfoximine moiety possesses an NH group capable of both hydrogen-bond donation and acceptance, whereas sulfones lack an H-bond donor and sulfoxides lack the nitrogen vector entirely [1]. This structural divergence translates into measurable differences: sulfoximines exhibit lower log D values compared to isolipophilic sulfones, driving improved aqueous solubility [2]. Furthermore, S,S-dimethyl sulfoximine serves as a unique synthetic precursor for N-alkylated sulfoximine building blocks via reactions that are inaccessible to sulfones or sulfoxides [3]. In drug discovery contexts, matched molecular pair analyses demonstrate that replacing a sulfone with a sulfoximine reduces hERG liability while maintaining target potency [4]. For procurement decisions, substituting a generic sulfone or sulfoxide for S,S-dimethyl sulfoximine would forfeit these quantifiable advantages and preclude access to the sulfoximine-specific synthetic pathways essential for generating advanced pharmaceutical intermediates.

S,S-Dimethyl Sulfoximine (CAS 1520-31-6): Quantified Differentiation Evidence Versus Comparators


Superior Aqueous Solubility of Sulfoximine Versus Sulfone in Matched Molecular Pairs

In a matched triplet of GPR119 agonists, the sulfone comparator (compound 4) was insoluble under assay conditions. The corresponding NH-sulfoximine (compound 5, R=NH) demonstrated improved solubility at a lower log D value, while the N-methyl sulfoximine (compound 6, R=NMe) also showed improved solubility despite being isolipophilic to the sulfone [1]. This pattern was replicated with an ATR kinase inhibitor pair: sulfone 7 exhibited poor solubility, whereas sulfoximine 8 (NH, lower log D) and methyl sulfoximine 9 (NMe, similar log D) both showed enhanced solubility [1].

Drug Discovery Physicochemical Profiling Bioisosterism

Reduced hERG Liability of Sulfoximines Versus Sulfones in Kinase Inhibitor Series

In a series of kinase inhibitors developed at Pfizer, methylated sulfoximines such as compound 3 maintained equipotent target activity compared to the corresponding sulfone, but demonstrated reduced hERG liability [1]. This represents a measurable improvement in cardiac safety profile without sacrificing on-target potency.

Cardiotoxicity Screening Kinase Inhibitors Lead Optimization

High Metabolic Stability of NH-Sulfoximines in Liver Microsome Assays

NH-sulfoximine analogs demonstrated high stability in both human and mouse liver microsome assays, with low-to-medium clearance observed in human hepatocytes [1]. A comprehensive matched molecular pair analysis across Boehringer Ingelheim's corporate database confirmed that the sulfoximine moiety consistently leads to favorable metabolic stability [2].

ADME Profiling Metabolic Stability Drug Metabolism

Enantioselective Desymmetrization Enables Access to Chiral Sulfoximines (Up to 70% ee)

Chiral base desymmetrization of N-trialkylsilyl-protected dimethyl sulfoximine using chiral lithium amides affords enantioenriched sulfoximines with enantiomeric excesses (ee) of up to 70% upon electrophilic trapping [1]. This method provides a general route to chiral, enantioenriched dialkyl sulfoximines that are not readily accessible by classical resolution methods (which are inapplicable to dialkyl sulfoximines) [1].

Asymmetric Synthesis Chiral Auxiliaries Catalysis

Practical-Scale Synthesis of N-Alkyl Sulfoximine Building Blocks (>10 g Scale)

S,S-Dimethyl sulfoximine serves as a versatile starting material for synthesizing a diverse range of S-alkyl and N-alkyl sulfoximine building blocks using procedures validated on practical scale (>10 g) [1]. Copper-catalyzed visible-light photoredox N-alkylation of NH-sulfoximines with alkyl diacyl peroxides produces N-alkylated products in yields ranging from 45–91% with good functional group tolerance [2].

Process Chemistry Building Block Synthesis Scale-Up

Quantified Physicochemical Parameters: XLogP3 = 0.9, TPSA = 49.3 Ų, HBD/HBA = 1/2

S,S-Dimethyl sulfoximine possesses computed physicochemical parameters that define its drug-like character and differentiate it from related sulfur-containing analogs: XLogP3-AA = 0.9, topological polar surface area (TPSA) = 49.3 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 0 [1]. In comparison, dimethyl sulfone (MSM) has zero hydrogen bond donors, while dimethyl sulfoxide (DMSO) has one H-bond acceptor but zero donors [2].

Computational Chemistry Physicochemical Profiling Drug Design

Optimal Application Scenarios for S,S-Dimethyl Sulfoximine (CAS 1520-31-6) in R&D and Industrial Settings


Lead Optimization: Sulfone-to-Sulfoximine Bioisosteric Replacement to Improve Solubility and Reduce hERG Liability

In medicinal chemistry programs where a lead series contains a sulfone moiety that exhibits poor aqueous solubility or concerning hERG activity, S,S-dimethyl sulfoximine serves as the foundational building block for synthesizing sulfoximine-based analogs. As demonstrated in matched molecular pairs from GPR119 agonist and ATR kinase inhibitor programs, replacing a sulfone with a sulfoximine (NH or NMe) improves solubility while maintaining or enhancing target potency [1]. The Pfizer kinase inhibitor series further validates that methyl sulfoximines maintain equipotency versus sulfones while reducing hERG liability [1]. Procurement of the parent S,S-dimethyl sulfoximine enables chemists to generate the required sulfoximine-containing analogs via established N-alkylation protocols [2].

Chiral Ligand and Auxiliary Development for Asymmetric Catalysis

S,S-Dimethyl sulfoximine is the essential starting material for preparing enantioenriched dialkyl sulfoximines via chiral base desymmetrization, achieving up to 70% ee [3]. These chiral sulfoximines function as ligands in asymmetric C-C bond-forming reactions and imine hydrogenations, with the sulfur atom serving as the sole stereogenic element [3]. This application scenario is particularly relevant for process chemistry groups developing enantioselective synthetic routes to active pharmaceutical ingredients, where sulfoximine-derived chiral ligands offer a differentiated alternative to traditional phosphine or amine-based ligand systems.

Diverse N-Functionalized Sulfoximine Building Block Library Synthesis (>10 g Scale)

S,S-Dimethyl sulfoximine is the preferred precursor for constructing libraries of N-alkyl and S-alkyl sulfoximine building blocks containing common coupling handles (amines, acids, boronic acids, aldehydes, halides) [1]. The synthetic procedures are validated at practical scale (>10 g), enabling medicinal chemistry groups to generate custom sulfoximine-containing fragments on demand rather than sourcing multiple individual building blocks from commercial vendors [1]. Copper-catalyzed visible-light N-alkylation offers an operationally simple method with yields of 45–91% [2], while Fe-catalyzed cross-coupling with diarylmethanes provides alternative N-alkylation access [2]. This approach reduces procurement complexity and enables rapid SAR exploration around the sulfoximine nitrogen vector.

Fragment-Based Drug Discovery: Low-Molecular-Weight Polar Fragment with Dual H-Bonding Capability

With a molecular weight of 93.15 g/mol, XLogP3 of 0.9, TPSA of 49.3 Ų, and a balanced hydrogen-bond donor/acceptor profile (1 donor, 2 acceptors), S,S-dimethyl sulfoximine meets the physicochemical criteria for fragment-based screening libraries [4]. Its dual hydrogen-bonding capability distinguishes it from sulfones (0 donors) and sulfoxides (0 donors, 1 acceptor), providing an additional vector for target engagement [4]. The compound's favorable metabolic stability profile, as validated through matched molecular pair analyses of NH-sulfoximines in human and mouse liver microsomes [5], positions it as an attractive fragment hit with reduced risk of rapid metabolic clearance—a common liability in fragment-to-lead progression.

Technical Documentation Hub

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